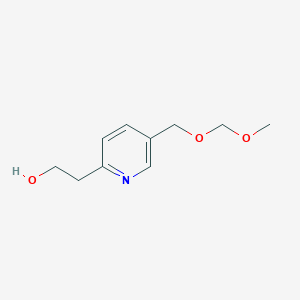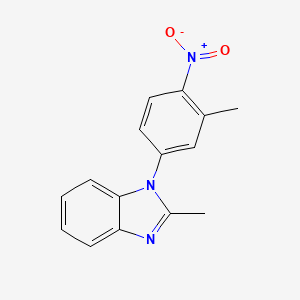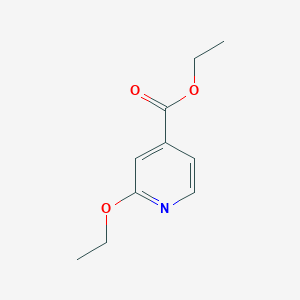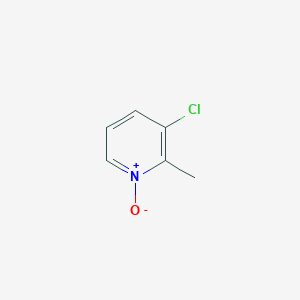
3-Chloro-2-methylpyridine1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methylpyridine1-oxide is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylpyridine1-oxide typically involves the oxidation of 3-Chloro-2-methylpyridine. One common method is the use of hydrogen peroxide as the oxidizing agent under alkaline conditions. The reaction is carried out at room temperature, and the product is isolated through extraction and purification processes .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreaction systems. This method offers higher yields, better reaction control, and reduced side reactions compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-methylpyridine1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in alkaline conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 3-Chloro-2-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methylpyridine1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Chloro-2-methylpyridine1-oxide involves its ability to form stable complexes with metal ions. This property is exploited in various catalytic and extraction processes. The compound’s reactivity is primarily due to the presence of the N-oxide functional group, which can participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-methoxy-2-methylpyridine N-oxide
- 3-Methylpyridine N-oxide
- 2-Chloro-5-methylpyridine N-oxide
Uniqueness
3-Chloro-2-methylpyridine1-oxide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other pyridine N-oxides.
Eigenschaften
Molekularformel |
C6H6ClNO |
|---|---|
Molekulargewicht |
143.57 g/mol |
IUPAC-Name |
3-chloro-2-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6ClNO/c1-5-6(7)3-2-4-8(5)9/h2-4H,1H3 |
InChI-Schlüssel |
XFZQIFSFSCJYLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=[N+]1[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


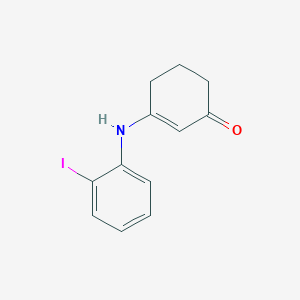

![2-Amino-5-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8320252.png)

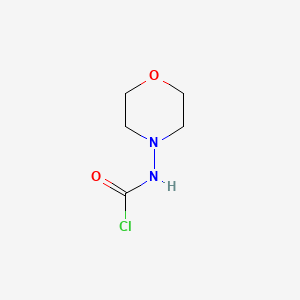
![[(2S,4R)-4-phenylpyrrolidin-2-yl]methanol](/img/structure/B8320275.png)





